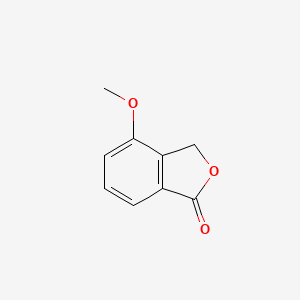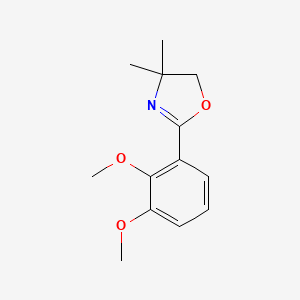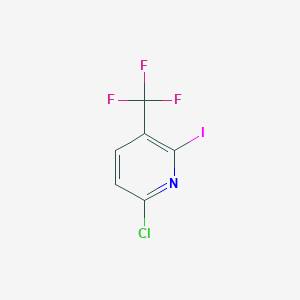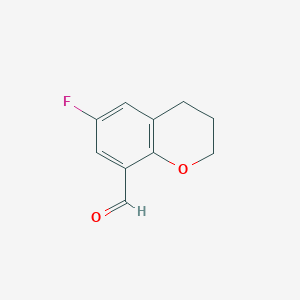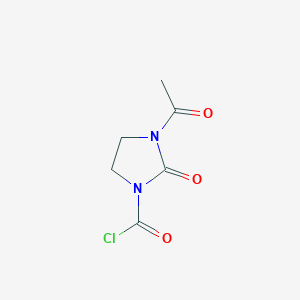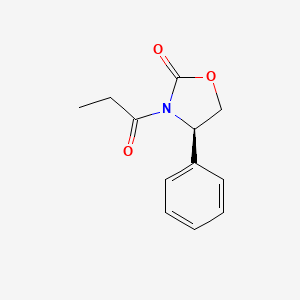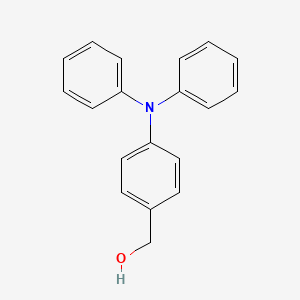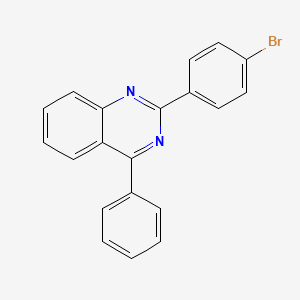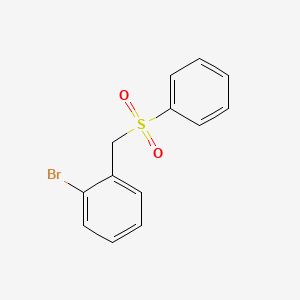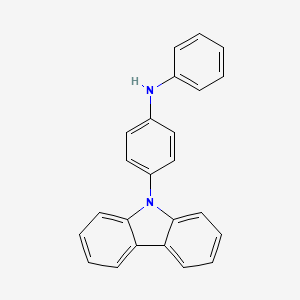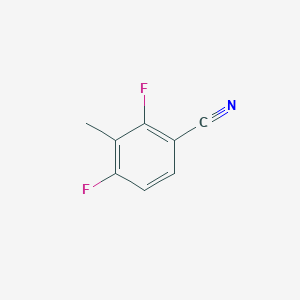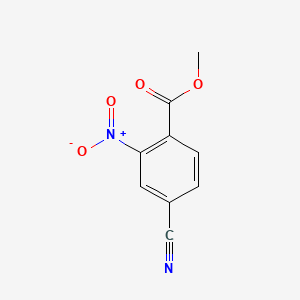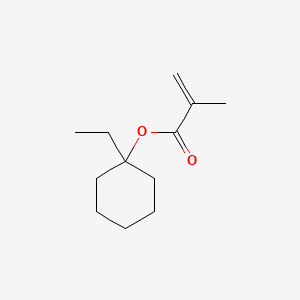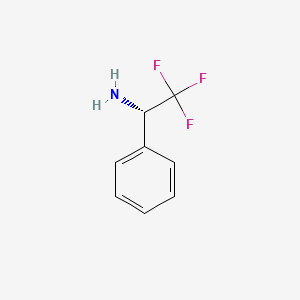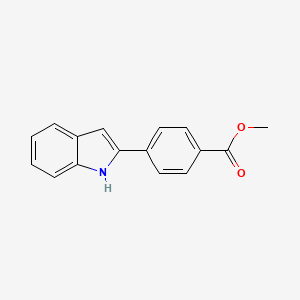
Methyl 4-(1H-indol-2-yl)benzoate
Übersicht
Beschreibung
“Methyl 4-(1H-indol-2-yl)benzoate” is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of indole, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(1H-indol-2-yl)benzoate” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . Further structural analysis such as NMR, HPLC, LC-MS, UPLC can be found in the relevant resources .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-(1H-indol-2-yl)benzoate” are not detailed in the searched resources, indole derivatives are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
“Methyl 4-(1H-indol-2-yl)benzoate” has a molecular weight of 251.280 Da . Additional physical and chemical properties such as melting point, boiling point, and density can be found in the relevant resources .Wissenschaftliche Forschungsanwendungen
Photolysis and Artificial Breathing Reaction
Methyl 4-(1H-indol-2-yl)benzoate has been involved in the study of photolysis, particularly in reactions that mimic artificial breathing. A study by Lin & Abe (2021) demonstrated the light-triggered elimination of CO2 and absorption of O2 in photolysis of certain indole derivatives. This process is akin to an artificial breathing-type reaction and can be applied to transition metal-free oxidation of amino acids under mild conditions (Lin & Abe, 2021).
Antibacterial Activities
Research on derivatives of methyl 4-(1H-indol-2-yl)benzoate has shown promising antibacterial properties. Murthy et al. (2011) synthesized and tested various methyl 4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, finding that some exhibited potent inhibitory activity against different bacterial strains, warranting further investigation (Murthy et al., 2011).
Anti-Cancer Activity
Compounds related to methyl 4-(1H-indol-2-yl)benzoate have been evaluated for their anti-cancer properties. A study by Jing et al. (2012) on 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives showed significant antitumor activity against various cancer cells, suggesting potential for development as cancer inhibitory agents (Jing et al., 2012).
Hydrogen-Bonded Molecular Structures
Methyl 4-(1H-indol-2-yl)benzoate and its derivatives have been studied for their hydrogen-bonded supramolecular structures. For instance, Portilla et al. (2007) investigated three substituted 4-pyrazolylbenzoates, exploring their hydrogen-bonded structures in various dimensions (Portilla et al., 2007).
Crystal Engineering
In the field of crystal engineering, methyl 4-(1H-indol-2-yl)benzoate derivatives have been used to study phase transitions in high-Z' structures. Johnstone et al. (2010) investigated how methyl 2-(carbazol-9-yl)benzoate, a related compound, undergoes a phase transition under high pressure, showcasing its applications in crystallographic studies (Johnstone et al., 2010).
Antioxidant and Antimicrobial Properties
Baytas et al. (2012) synthesized a series of 1H-1,2,4-triazole derivatives including methyl 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and evaluated their antioxidant and antimicrobial properties. These compounds showed promising results in scavenging radicals and inhibiting lipid peroxidation, as well as displaying antimicrobial activity (Baytas et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(1H-indol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCCNBTEKIKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466962 | |
| Record name | Methyl 4-(1H-indol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-indol-2-yl)benzoate | |
CAS RN |
485321-10-6 | |
| Record name | Methyl 4-(1H-indol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



